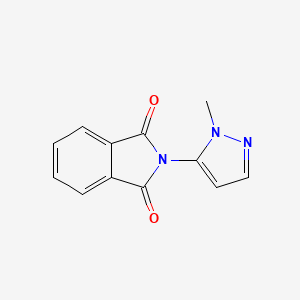

2-(1-methyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-isoindole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-methyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-isoindole-1,3-dione, commonly referred to as 2-Methylpyrazole-5-one (2-MPO), is an organic compound belonging to the class of pyrazoles. It is a colorless solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). 2-MPO has been used in a variety of scientific research applications, and is known for its unique properties and potential for use in drug discovery.

Scientific Research Applications

NAMPT Activation

Nicotinamide phosphoribosyltransferase (NAMPT) plays a crucial role in the NAD+ salvage pathway, which is essential for metabolism and aging. The compound has been identified as a potent NAMPT activator, which could be beneficial for treating a variety of diseases related to aging and metabolic disorders .

Cancer Research

The activation of NAMPT can have therapeutic implications in cancer research. By influencing the NAD+ salvage pathway, it may help in designing new strategies for cancer treatment, especially considering its attenuated CYP inhibition, which is a common concern with cancer therapeutics .

Drug Development

The compound’s ability to modulate lipophilicity and attenuate CYP direct inhibition (DI) makes it a promising candidate for drug development. It could lead to the creation of drugs with fewer side effects and improved efficacy .

Metabolic Studies

Given its role in the NAD+ salvage pathway, this compound can be used in metabolic studies to understand the biochemical pathways involved in energy production and consumption within cells .

Aging Research

The compound’s potential to activate NAMPT suggests that it could be used in aging research to explore treatments for age-related diseases, possibly extending lifespan or improving the quality of life in aging populations .

Neurodegenerative Diseases

Targeting NAD metabolism has been suggested for the therapy of age-related neurodegenerative diseases. This compound could be part of research efforts to find new treatments for conditions like Alzheimer’s and Parkinson’s disease .

Biochemical Assays

The compound could be utilized in biochemical assays to study enzyme kinetics, especially related to NAMPT activity. This can provide insights into the enzymatic processes that are vital for maintaining cellular health .

Pharmacokinetics

Understanding the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), can aid in the design of better pharmacological agents with targeted delivery and controlled release .

Mechanism of Action

Target of Action

The primary target of 2-(1-methyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-isoindole-1,3-dione is Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .

Mode of Action

The compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+ . This interaction results in the modulation of various biological processes that are dependent on NAD+, such as energy metabolism and cellular aging .

Biochemical Pathways

The activation of NAMPT affects the NAD+ salvage pathway . This pathway recycles nicotinamide, a form of vitamin B3, into NAD+, which is a crucial coenzyme in redox reactions and cellular metabolism . By enhancing the activity of NAMPT, the compound increases the production of NAD+, thereby influencing various NAD±dependent processes .

Pharmacokinetics

This likely impacts its bioavailability and distribution within the body .

Result of Action

The activation of NAMPT by the compound leads to an increase in NAD+ production . This can have various effects at the molecular and cellular levels, given the role of NAD+ in numerous biological processes. For instance, it could potentially influence energy metabolism, cellular aging, and other NAD±dependent processes .

properties

IUPAC Name |

2-(2-methylpyrazol-3-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c1-14-10(6-7-13-14)15-11(16)8-4-2-3-5-9(8)12(15)17/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRRQJKKCBRZHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2940599.png)

![2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B2940601.png)

![7-methoxy-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2940603.png)

![N-(4-acetamidophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2940605.png)

![ethyl 2-[2-[[4-(4-ethoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2940611.png)

![N-(butan-2-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2940615.png)

![1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole](/img/structure/B2940617.png)